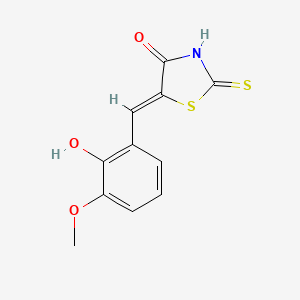

5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Descripción general

Descripción

The compound “5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is an organic compound . It is derived from 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin . The compound contains functional groups such as aldehyde, ether, and phenol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid and its Cu(II) complex were prepared in good yields and purity . The synthesis of these compounds typically involves the condensation of an aliphatic or aromatic primary amine with carbonyl compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectrochemical tools . Techniques such as elemental analysis, HR-ESI-MS, FT-IR, UV-Vis, NMR, and single crystal X-ray diffraction (SCXRD) have been used for this purpose .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid and its Cu(II) complex were prepared and their reactions were analyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the compound (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-hydroxyhydrazinecarboxamide was found to have a density of 1.8±0.1 g/cm3, a molar refractivity of 62.0±0.5 cm3, and a polar surface area of 103 Å2 .Aplicaciones Científicas De Investigación

Single-Molecule Magnets (SMMs) with Magneto-Optical Effects

The compound’s unique molecular structure allows for the formation of homochiral Dy2 complexes. These complexes exhibit intramolecular ferromagnetic interactions between Dy3+ ions, resulting in excellent single-molecule magnet (SMM) properties. Specifically, the enantiomers D-1 and D-2 display impressive Ueff / k values of 47.6 K and 152.2 K, respectively. Ab initio calculations support these magnetic properties . Additionally, these enantiomers demonstrate strong magneto-optical Faraday effects, making them promising candidates for magneto-optical materials or devices.

Nonlinear Optical Properties and Third Harmonic Generation (THG)

Surprisingly, these SMMs also exhibit strong third harmonic generation (THG). Among them, D-1 / L-1 stands out due to its remarkable THG intensity (661.8 × α-SiO2). The functional groups on the ligands play a crucial role in adjusting the nonlinear optical properties .

Antitumor Agents: Cytotoxicity Against Cancer Cells

Recent studies explored the cytotoxicity of 2-hydroxy−3-methoxybenzylidenethiazolo [3,2-a]pyrimidines, a related compound. Notably, derivatives with a 3-nitrophenyl substituent at the C5 carbon atom demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) cells while maintaining low cytotoxicity against normal liver cells .

Supramolecular Self-Assembly and Chiral Discrimination

In the crystalline phase, hydrogen bonding patterns significantly influence the chiral discrimination of these compounds. Different hydrogen bond types lead to diverse supramolecular architectures. For instance:

Metal Complexes with Biological Activities

The compound’s hydrazone Schiff base moiety has been explored in metal complexes. For example, Co2+, Ni2+, Cu2+, and Zn2+ complexes of a related compound showed antimicrobial and antioxidant activities .

Crystal Structure Determination via X-Ray Diffraction

Researchers have characterized the crystal structures of related compounds using single crystal X-ray diffraction (SCXRD). This technique provides valuable insights into molecular arrangements and intermolecular interactions .

Mecanismo De Acción

The mechanism of action of similar compounds has been investigated . For instance, it was found that 2-hydroxy−3-methoxybenzylidenethiazolo [3,2- a ]pyrimidines with 3-nitrophenyl substituent at C5 carbon atom demonstrated a high efficiency against M-HeLa (cervical adenocarcinoma) and low cytotoxicity against normal liver cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTIHKBCRWQQGK-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743100.png)

![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B3743102.png)

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743110.png)

![N-[4-(aminosulfonyl)benzyl]-4-tert-butylbenzenesulfonamide](/img/structure/B3743122.png)

![2'-[(benzylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3743136.png)

![N-[3-(benzoylamino)phenyl]-1-naphthamide](/img/structure/B3743141.png)

![5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3743149.png)

![5-{[(2-methoxyphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743154.png)

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743155.png)

![1,4-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3743183.png)

![diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B3743185.png)

amino]methyl}-N,N-diethylaniline](/img/structure/B3743194.png)